molecular formula C14H9F3NO2- B1227613 Flufenamate

Flufenamate

Cat. No.: B1227613
M. Wt: 280.22 g/mol
InChI Key: LPEPZBJOKDYZAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Flufenamate is a monocarboxylic acid anion derived from flufenamic acid. It is a member of the anthranilic acid derivatives class of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is known for its analgesic, anti-inflammatory, and antipyretic properties. It is used in the treatment of musculoskeletal and joint disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flufenamate can be synthesized through the reaction of 3-(trifluoromethyl)aniline with 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Flufenamate exerts its effects primarily by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. By blocking this enzyme, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. Additionally, this compound has been shown to modulate ion channels and affect cellular signaling pathways, contributing to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness of Flufenamate: this compound stands out due to its unique trifluoromethyl group, which enhances its pharmacokinetic properties and bioavailability. This structural feature makes this compound more effective in penetrating biological membranes and exerting its therapeutic effects .

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZBJOKDYZAD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3NO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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